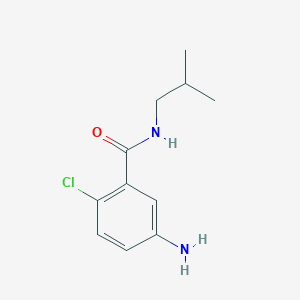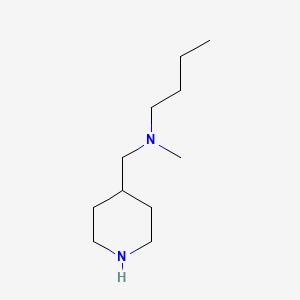![molecular formula C15H16N2O B3306346 N-[3-(aminomethyl)phenyl]-4-methylbenzamide CAS No. 926257-58-1](/img/structure/B3306346.png)
N-[3-(aminomethyl)phenyl]-4-methylbenzamide
Overview
Description
N-[3-(Aminomethyl)phenyl]-4-methylbenzamide, commonly known as N-AMPMB, is a small organic molecule with a wide range of applications in scientific research. It is a useful compound in the synthesis of other compounds, and can be used in a variety of biochemical and physiological experiments. N-AMPMB has been studied extensively and is known to possess a wide range of properties, including strong binding affinity, solubility, and stability.
Scientific Research Applications
Pharmacological and Biological Applications
- Insect Repellent Formulation and Safety : N,N-diethyl-3-methylbenzamide, closely related to the compound , has been extensively reviewed for its use as an all-purpose topical insect repellent. Its effectiveness against a variety of biting insects and potential for preventing vector-borne diseases is well-documented. However, the review also touches on safety aspects, highlighting the importance of appropriate formulation techniques to reduce skin penetration and potential side effects (Qiu, Jun, & McCall, 1998).
Environmental Impact and Degradation
- Degradation of Acetaminophen by Advanced Oxidation Processes : Research into the degradation pathways of pharmaceutical compounds like acetaminophen (ACT) highlights the generation of various by-products, including acetamide and other compounds related to the compound of interest. This work emphasizes the environmental persistence and potential toxicity of these by-products, providing insight into the environmental impact and degradation mechanisms of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Chemical and Structural Analysis
- Cinnamic Acid Derivatives in Anticancer Research : Although not directly related to N-[3-(aminomethyl)phenyl]-4-methylbenzamide, research on cinnamic acid derivatives showcases the potential of benzamide compounds in medicinal chemistry, particularly in anticancer research. This review suggests the underutilization of these compounds' medicinal potential despite their established antitumor efficacy, pointing towards a need for further exploration in related benzamide derivatives (De, Baltas, & Bedos-Belval, 2011).
Toxicity and Safety Evaluations
- DEET-based Repellents and Safety : The safety of DEET, a compound structurally related to the one , especially concerning children and pregnant/lactating women, was reviewed, highlighting that the evidence does not support increased risk in young children. This review can provide a framework for evaluating the safety profiles of similar compounds (Koren, Matsui, & Bailey, 2003).
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-7-13(8-6-11)15(18)17-14-4-2-3-12(9-14)10-16/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCQDGPRHPUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)
![6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306301.png)
![3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3306304.png)



![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)
![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)



